molecular formula C17H11Cl2NO3 B11698502 (4Z)-4-(3,5-dichloro-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

(4Z)-4-(3,5-dichloro-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B11698502
M. Wt: 348.2 g/mol
InChI Key: IVPZVSZETBJBQI-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-4-(3,5-dichloro-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(3,5-dichloro-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one typically involves the condensation of 3,5-dichloro-2-methoxybenzaldehyde with 2-phenyl-1,3-oxazol-5(4H)-one under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in a solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods involve the careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(3,5-dichloro-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene and phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-(3,5-dichloro-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable compound in synthetic organic chemistry.

Biology

Biologically, oxazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities, contributing to the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological activities are of interest. Researchers may explore its effects on different biological targets, aiming to develop new drugs for various diseases.

Industry

Industrially, this compound could be used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-4-(3,5-dichloro-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Specific pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-(3,5-dichlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one: Lacks the methoxy group, which may affect its biological activity.

    (4Z)-4-(3,5-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one: Contains additional methoxy groups, potentially altering its chemical reactivity and biological properties.

    (4Z)-4-(3,5-dichloro-2-methylbenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one: Substitution of the methoxy group with a methyl group, which may influence its interactions with biological targets.

Uniqueness

The presence of both dichloro and methoxy groups in (4Z)-4-(3,5-dichloro-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one makes it unique among similar compounds

Properties

Molecular Formula

C17H11Cl2NO3

Molecular Weight

348.2 g/mol

IUPAC Name

(4Z)-4-[(3,5-dichloro-2-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C17H11Cl2NO3/c1-22-15-11(7-12(18)9-13(15)19)8-14-17(21)23-16(20-14)10-5-3-2-4-6-10/h2-9H,1H3/b14-8-

InChI Key

IVPZVSZETBJBQI-ZSOIEALJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Cl)Cl)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C=C2C(=O)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.